
lithium;3-phenylprop-1-enylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-phenylprop-1-enylbenzene is an organolithium compound that features a lithium atom bonded to a 3-phenylprop-1-enylbenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a lithium reagent. One common method is the reaction of 3-phenylprop-1-enylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbon dioxide (CO2) can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of products, including new organolithium compounds or functionalized aromatic compounds.
科学研究应用
Lithium;3-phenylprop-1-enylbenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Battery Technology: Research is ongoing to explore its potential use in lithium-ion batteries and other energy storage systems.
作用机制
The mechanism of action of lithium;3-phenylprop-1-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the transformation of the target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
相似化合物的比较
Similar Compounds
Lithium phenylacetylide: Similar in structure but with an acetylide group instead of a prop-1-enylbenzene moiety.
Lithium benzyl: Contains a benzyl group instead of a 3-phenylprop-1-enylbenzene moiety.
Lithium phenylpropynyl: Features a propynyl group instead of a prop-1-enylbenzene moiety.
Uniqueness
Lithium;3-phenylprop-1-enylbenzene is unique due to its specific structure, which combines the properties of both lithium and the 3-phenylprop-1-enylbenzene moiety
属性
CAS 编号 |
34631-38-4 |
|---|---|
分子式 |
C15H13Li |
分子量 |
200.2 g/mol |
IUPAC 名称 |
lithium;3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H13.Li/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
InChI 键 |
UZCFQLYSUAXUGP-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


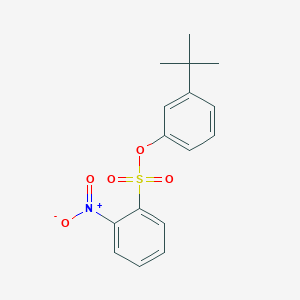
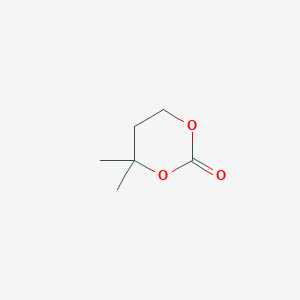
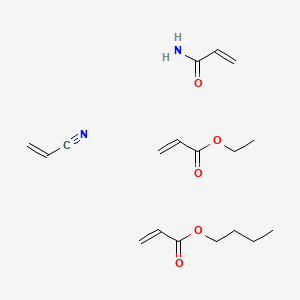
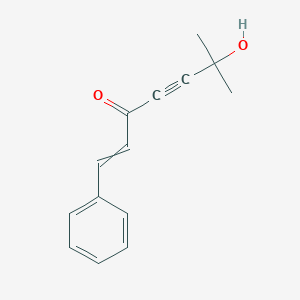
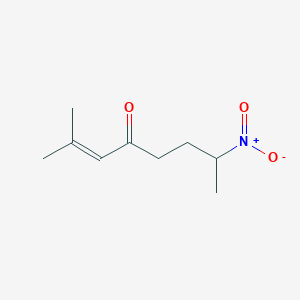
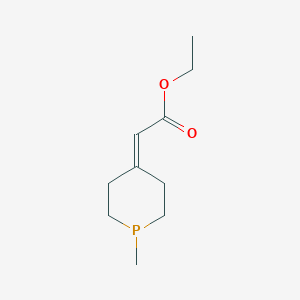

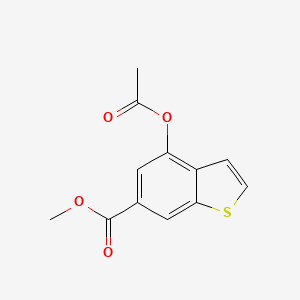
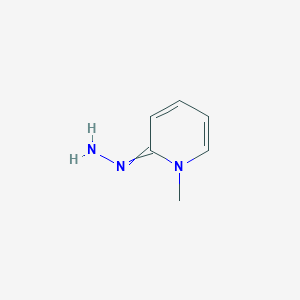

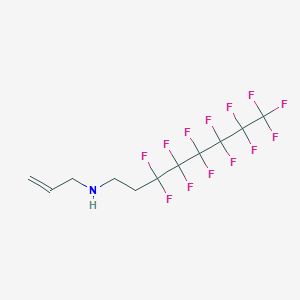
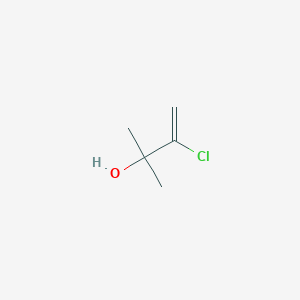

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
